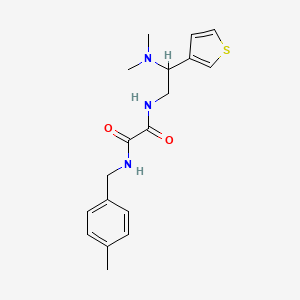
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound characterized by its unique oxalamide structure, which incorporates a dimethylamino group and a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure
The structural formula of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that introduce the necessary functional groups. A common method includes the condensation of thiophene derivatives with dimethylamino and oxalamide components under controlled conditions, often requiring specific catalysts and solvents to optimize yield and purity.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Properties : Some studies have shown that oxalamide derivatives can inhibit cancer cell proliferation by interacting with specific cellular pathways.
- Antimicrobial Activity : The presence of the thiophene moiety is associated with enhanced antimicrobial properties against a range of pathogens.
- Neuroprotective Effects : Compounds featuring dimethylamino groups have been linked to neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases.
Binding Affinity Studies
Binding affinity studies are crucial for understanding the therapeutic potential of this compound. Techniques such as radiolabeled ligand binding assays and surface plasmon resonance (SPR) have been employed to elucidate its interaction with various receptors.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting significant anticancer activity. The compound was found to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis via caspase activation |
| A549 (Lung) | 12.5 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Induction of oxidative stress |
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of the compound was tested against various bacterial strains. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Weak |
| Pseudomonas aeruginosa | 8 | Strong |
Propriétés
IUPAC Name |
N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13-4-6-14(7-5-13)10-19-17(22)18(23)20-11-16(21(2)3)15-8-9-24-12-15/h4-9,12,16H,10-11H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKBGXKGVDKGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














